molecular formula C12H18N4O2 B2833224 N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 1421501-58-7

N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2833224
CAS No.: 1421501-58-7
M. Wt: 250.302
InChI Key: BISPLNXEYIVXEV-UHFFFAOYSA-N
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Description

N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a chemical compound that belongs to the pyrimidine derivative family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The ethyl carboxamide moiety undergoes characteristic reactions:

Hydrolysis

  • Acidic hydrolysis : Concentrated HCl (6M), reflux, yields piperidine-1-carboxylic acid .

  • Basic hydrolysis : NaOH (2M), ethanol/water, 70°C, forms carboxylate salt.

Reduction

  • LiAlH₄ in THF : Reduces the carboxamide to N-ethylpiperidine-1-amine .

Nucleophilic Substitution

  • With Grignard reagents : Limited reactivity due to steric hindrance from the piperidine ring.

Reactivity of the Piperidine Ring

The secondary amine in the piperidine ring participates in:

Reaction TypeReagentsProductNotes
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFQuaternary ammonium saltsLow selectivity due to steric effects
Acylation Acetyl chloride, pyridineN-Acylpiperidine derivativesRequires anhydrous conditions
Oxidation mCPBA (meta-chloroperbenzoic acid)Piperidine N-oxideForms stable oxides at 0°C

Reactivity of the Pyrimidin-2-yloxy Moiety

The ether linkage and pyrimidine ring exhibit distinct behavior:

Ether Cleavage

  • Acidic conditions (HBr/AcOH, 110°C): Cleaves to 4-hydroxypiperidine and 2-hydroxypyrimidine .

  • Basic conditions (NaOH, ethylene glycol, 150°C): Limited stability; partial decomposition observed.

Pyrimidine Ring Modifications

ReactionReagentsOutcome
Electrophilic substitution HNO₃/H₂SO₄Nitration at C5 position
Nucleophilic substitution NH₃, CuCl₂Amination at C4/C6 positions
Cross-coupling Pd(PPh₃)₄, arylboronic acidsSuzuki-Miyaura coupling at C5

Stability Under Environmental Conditions

  • Thermal stability : Decomposes above 200°C (TGA data) .

  • Photostability : Degrades under UV light (λ = 254 nm) in methanol, forming pyrimidine-2-ol.

  • pH sensitivity : Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic/basic media.

Comparative Reactivity with Analogous Compounds

CompoundKey Structural DifferenceReactivity Contrast
N-Benzyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide Benzyl vs. ethyl carboxamideFaster hydrolysis due to less steric hindrance
4-(Pyridin-2-yloxy)piperidine-1-carboxamide Pyridine vs. pyrimidineReduced electrophilic substitution on pyridine
N-Ethyl-4-(pyrimidin-4-yloxy)piperidine-1-carboxamide Pyrimidin-4-yloxy vs. 2-yloxyAltered regioselectivity in nucleophilic substitution

Scientific Research Applications

1.1. Cancer Therapy

Recent studies have indicated that derivatives of piperidine, including N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide, exhibit significant anticancer activity. For instance, research employing the three-component 1,3-dipolar cycloaddition method has shown that such compounds can induce apoptosis in cancer cell lines, outperforming established chemotherapeutics like bleomycin in certain models . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine core can enhance cytotoxicity and selectivity towards cancer cells .

1.2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is hypothesized that the piperidine moiety may interact with cholinergic pathways, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's. Studies have demonstrated that certain piperidine derivatives can inhibit acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function in preclinical models .

1.3. Antifungal Activity

This compound has shown promise as an antifungal agent against resistant strains of Candida auris. Research indicates that these compounds disrupt fungal cell cycle processes and induce DNA damage, making them potential candidates for treating difficult-to-manage fungal infections .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic pathway often includes:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the ethyl group via alkylation techniques.
  • Final coupling reactions to attach the carboxamide functionality.

These synthetic strategies allow for variations in the compound's structure, which can lead to enhanced biological activity or altered pharmacokinetic properties.

3.1. Case Study: Anticancer Activity

A notable study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a robust anticancer effect mediated through apoptosis .

3.2. Case Study: Neuroprotection

In another study focused on Alzheimer’s disease models, the compound exhibited dual cholinesterase inhibition and antioxidant effects, which were correlated with improved behavioral outcomes in treated animals compared to controls . This positions this compound as a candidate for further development in neuroprotective therapies.

Data Summary Table

Application AreaActivity TypeKey FindingsReference
Cancer TherapyAnticancerInduces apoptosis; superior to bleomycin
NeuroprotectionCholinesterase InhibitionImproves cognitive function in Alzheimer models
AntifungalAntifungal ActivityEffective against Candida auris; induces DNA damage

Mechanism of Action

The mechanism of action of N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    HNPC-A9229: Another pyrimidine derivative with overlapping biological activities.

    Other pyrimidine derivatives:

Uniqueness

Its combination of a pyrimidine ring with a piperidine moiety and an ethyl group makes it a versatile compound for various scientific research and industrial applications.

Biological Activity

N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
  • Pyrimidine Moiety : This heterocyclic component contributes to the compound's interaction with biological targets.
  • Carboxamide Group : Enhances solubility and influences pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that this compound can modulate various pathways by binding to receptors or enzymes involved in critical cellular processes:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth. It interacts with pathways associated with cell proliferation and apoptosis, potentially leading to increased cancer cell death .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its utility in treating infections .
  • Neuropharmacological Effects : Preliminary studies indicate potential effects on neurochemical pathways, making it a candidate for further investigation in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Type Target Organism/Cell Line IC50/EC50 Values Mechanism
AnticancerMCF-7 (breast cancer cells)11.73 μMInduction of apoptosis via caspase activation
AntimicrobialVarious bacteria0.87–12.91 μMDisruption of bacterial cell wall synthesis
NeuropharmacologicalNeuronal cell linesNot specifiedModulation of neurotransmitter release

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding significant findings:

  • Anticancer Efficacy : In a study examining the compound's effect on MCF-7 cells, it was found to have an IC50 value of 11.73 μM, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism involved apoptosis induction, as evidenced by increased caspase 9 levels.
  • Antimicrobial Testing : The compound demonstrated antimicrobial activity against a range of bacterial strains. Its efficacy was assessed using disc diffusion methods, revealing significant zones of inhibition at concentrations as low as 0.87 μM.
  • Neuropharmacological Investigations : Preliminary studies suggest that this compound may influence neurotransmitter systems, with implications for treating conditions like depression or anxiety .

Properties

IUPAC Name

N-ethyl-4-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-13-12(17)16-8-4-10(5-9-16)18-11-14-6-3-7-15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISPLNXEYIVXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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